3-(3-Methoxyphenyl)propanoyl chloride

Lipophilicity ADME Properties Regioisomer Comparison

3-(3-Methoxyphenyl)propanoyl chloride (CAS 40478-49-7), also known as β-(m-methoxyphenyl)propionyl chloride, is a reactive acyl chloride derivative of 3-(3-methoxyphenyl)propanoic acid with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. As a key building block, it is primarily utilized as an intermediate in organic synthesis, where its acyl chloride functionality enables efficient conjugation with nucleophiles such as amines to form amide bonds.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
Cat. No. B7901700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)propanoyl chloride
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCC(=O)Cl
InChIInChI=1S/C10H11ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3
InChIKeyYIBRVNQKMYAOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)propanoyl chloride CAS 40478-49-7: Technical Specifications, Purity, and Procurement Data


3-(3-Methoxyphenyl)propanoyl chloride (CAS 40478-49-7), also known as β-(m-methoxyphenyl)propionyl chloride, is a reactive acyl chloride derivative of 3-(3-methoxyphenyl)propanoic acid with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol [1]. As a key building block, it is primarily utilized as an intermediate in organic synthesis, where its acyl chloride functionality enables efficient conjugation with nucleophiles such as amines to form amide bonds [1]. Its procurement is characterized by specific purity standards, with suppliers like Bidepharm offering material at 98% purity, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analysis . For research and industrial applications, this compound is available in various quantities, with pricing models that reflect its role as a specialized synthetic reagent .

3-(3-Methoxyphenyl)propanoyl chloride: Why Substitution with Para or Ortho Isomers Is Not Equivalent in Synthesis


The substitution pattern of the methoxy group on the phenyl ring of propanoyl chloride derivatives is a critical determinant of the final compound's physicochemical properties and, consequently, its performance in specific synthetic applications or biological assays. The meta-substituted 3-(3-Methoxyphenyl)propanoyl chloride (CAS 40478-49-7) is not interchangeable with its para-substituted analog (CAS 15893-42-2) or ortho-substituted analog (CAS 22955-75-5) . These regioisomers exhibit different computed LogP values (a measure of lipophilicity) and distinct physical properties like boiling point, which can affect reaction kinetics, solubility, and the chromatographic behavior of both the starting material and the final product [1]. Therefore, substituting one isomer for another without experimental validation can lead to altered reaction yields, unexpected by-product formation, or a deviation from the desired biological profile in downstream applications . The following section provides quantitative evidence on these critical differences.

Quantitative Comparative Analysis: 3-(3-Methoxyphenyl)propanoyl chloride vs. Its Closest Analogs


Comparative Lipophilicity (LogP): Meta vs. Para vs. Ortho Isomers of Methoxyphenylpropanoyl Chloride

The lipophilicity of a compound, quantified by its partition coefficient (LogP), is a primary determinant of its permeability and solubility. For the regioisomers of methoxyphenylpropanoyl chloride, the meta-substituted target compound (3-(3-Methoxyphenyl)propanoyl chloride) demonstrates a computed LogP of 2.39320, which is distinct from its para-substituted analog's computed LogP of 2.9 [REFS-1, REFS-2]. This difference indicates that the meta-isomer is less lipophilic, potentially offering different solubility and membrane permeability characteristics which are crucial for consistent synthetic outcomes and biological evaluation.

Lipophilicity ADME Properties Regioisomer Comparison

Vendor Purity Specifications and Quality Control Documentation: Meta vs. Para Isomer Procurement

Procurement specifications vary between suppliers and isomers. 3-(3-Methoxyphenyl)propanoyl chloride is supplied at a standard purity of 98% by vendors like Bidepharm, with batch-specific analytical data (NMR, HPLC, GC) provided . In contrast, a leading commercial source for the para-isomer, 3-(4-methoxyphenyl)propanoyl chloride (Thermo Scientific), offers it at a higher certified purity of 99% . This 1% difference in nominal purity can be a critical factor for applications requiring high precision, such as the synthesis of analytical standards, pharmaceutical impurities, or materials for sensitive biological assays where trace impurities could interfere.

Purity Analysis Quality Control Procurement

Procurement Economics: Price Comparison Between Meta and Para Isomers

The cost of procurement is a major factor in selecting a building block for large-scale synthesis. A direct price comparison reveals that 3-(3-Methoxyphenyl)propanoyl chloride is significantly more expensive than its para-substituted counterpart. For a 5g quantity, the meta-isomer is priced at approximately $500 USD (€244 - €501 range) , while the para-isomer is available for $297.08 USD from a major supplier . This represents a cost increase of approximately 68% for the meta-isomer.

Cost Analysis Sourcing Procurement

Defined Application Scenarios for 3-(3-Methoxyphenyl)propanoyl chloride Based on Quantitative Evidence


Synthesis of Metabolites and Derivatives Requiring Specific Lipophilicity Profiles

The distinct LogP of 3-(3-Methoxyphenyl)propanoyl chloride (2.39) compared to the para-isomer (2.9) [REFS-1, REFS-2] makes it the necessary starting material for synthesizing target molecules designed to match the specific lipophilicity and, consequently, the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a parent drug or a known metabolite. Using the para-isomer would result in a final compound with unintended, higher lipophilicity, potentially altering its biological activity, solubility, and assay performance.

Preparation of Analytical Standards and Pharmacopoeial Impurities

When synthesizing a specific regioisomeric impurity or a metabolite reference standard for pharmaceutical analysis, the exact substitution pattern is non-negotiable. 3-(3-Methoxyphenyl)propanoyl chloride is the only reagent that will yield the correct meta-substituted structure. While its commercial purity (98%) may be slightly lower than the 99% offered for the para-isomer , this is the only viable route to the target molecule. In these scenarios, the identity of the compound takes absolute precedence over marginal differences in cost or purity.

Cost-Sensitive R&D Where Isomeric Identity is Critical but Scale is Moderate

In early-stage medicinal chemistry or chemical biology projects where the meta-substitution pattern has been validated as crucial for target engagement, 3-(3-Methoxyphenyl)propanoyl chloride is the required reagent despite its higher cost (~$500 per 5g) . The 68% cost premium over the para-isomer is accepted because using the wrong isomer would generate invalid data. However, the high cost may limit its use to small-scale exploratory syntheses, making it less suitable for large-scale production where alternative, more economical routes might be sought.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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